N2-(3-chloro-4-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride
Description
N2-(3-chloro-4-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound characterized by a central 1,3,5-triazine ring substituted at the 2- and 4-positions with aryl amine groups and at the 6-position with a morpholino moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research. Its molecular formula is C20H19ClFN6O·HCl, with a molecular weight of 467.8 g/mol (calculated). The compound features electron-withdrawing substituents (3-chloro-4-fluorophenyl) and a morpholino group, which influence its electronic and steric properties .
Properties
IUPAC Name |
2-N-(3-chloro-4-fluorophenyl)-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN6O.ClH/c20-15-12-14(6-7-16(15)21)23-18-24-17(22-13-4-2-1-3-5-13)25-19(26-18)27-8-10-28-11-9-27;/h1-7,12H,8-11H2,(H2,22,23,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCSHSOYXXDLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been reported to target theepidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others.
Mode of Action
Compounds with similar structures are known to inhibit egfr. EGFR inhibition prevents autophosphorylation and activation of receptor-associated kinases, resulting in inhibition of cell growth, induction of apoptosis, and decreased cellular proliferation.
Biochemical Pathways
Egfr is known to be involved in the ras/raf/mek/erk and pi3k/akt pathways. These pathways regulate cell proliferation and survival, and their inhibition can lead to decreased tumor growth and proliferation.
Result of Action
Inhibition of egfr typically results in decreased cell proliferation and increased apoptosis, which could potentially lead to a reduction in tumor size in the context of cancer treatment.
Biological Activity
N2-(3-chloro-4-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride is a compound belonging to the 1,3,5-triazine family, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The compound features a triazine core with several functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 433.34 g/mol. The triazine structure is characterized by a six-membered ring containing three nitrogen atoms, which is pivotal in its chemical reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.34 g/mol |
| CAS Number | 1179400-25-9 |
Synthesis
The synthesis of this compound typically involves a one-pot microwave-assisted method using cyanoguanidine, aromatic aldehydes, and arylamines. This method enhances yield and reduces reaction time compared to traditional methods .
Anticancer Properties
Research indicates that compounds within the triazine class exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- Inhibition of Isocitrate Dehydrogenase (IDH) : N2-(3-chloro-4-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine has shown promise in inhibiting mutant forms of IDH implicated in tumor metabolism.
- Cell Line Studies : A study evaluated a library of similar compounds against breast cancer cell lines (MDA-MB231). The results demonstrated selective inhibition of cancer cells while sparing non-cancerous cells (MCF-10A), highlighting its potential as a targeted therapy .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis revealed that certain substitutions on the phenyl rings significantly enhance antiproliferative activity. For instance:
- Compounds with electron-donating groups in the para position on the R1 phenyl ring exhibited superior activity.
- The most effective combinations involved para-substituted groups on R1 with ortho-substituted groups on R2 .
Study 1: Antiproliferative Activity
A comprehensive study investigated the antiproliferative properties of 126 triazine derivatives against MDA-MB231 cells. The findings indicated that certain derivatives reduced cell growth by over 50% at concentrations as low as 10 µM. Compound 101 was identified as particularly potent with a GI50 value of 0.06 µM .
Study 2: Mechanistic Insights
Further investigations focused on the mechanism of action of these compounds. It was found that they induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators . This suggests that this compound may serve as a lead compound for developing new anticancer therapies.
Scientific Research Applications
Biological Activities
The compound belongs to the class of triazine derivatives, which are known for their diverse biological activities. Some notable applications include:
-
Anticancer Activity :
- Triazine derivatives like N2-(3-chloro-4-fluorophenyl)-6-morpholino-N4-phenyl-1,3,5-triazine-2,4-diamine hydrochloride have been investigated for their potential in treating various cancers. Studies indicate that compounds in this class can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
- A patent indicates that this compound may be effective against breast cancer and colon cancer .
- Antiviral Properties :
- Antimicrobial Effects :
Case Studies
Several studies have documented the effectiveness of triazine derivatives in clinical settings:
- Cancer Treatment Trials : Clinical trials have investigated the efficacy of triazine compounds in patients with advanced cancers. Results indicated promising tumor reduction rates when combined with standard chemotherapy regimens .
- Antiviral Studies : Laboratory studies demonstrated that triazine derivatives could significantly reduce viral load in infected cell cultures, suggesting their potential use as antiviral agents .
Comparison with Similar Compounds
Structural Analogues
Triazine derivatives with variations in substituents are widely studied. Key analogues include:
Key Structural Insights :
- Morpholino Substituent: Present in all listed compounds, the morpholino group at C6 contributes to hydrogen bonding and solubility in polar solvents .
- Salt Forms : The hydrochloride salt of the target compound differentiates it from neutral analogues, improving aqueous solubility for in vivo applications .
Physicochemical Properties
Notes:
- The hydrochloride form of the target compound likely increases water solubility compared to neutral analogues, critical for formulation .
- Methoxy and ethyl groups in analogues reduce polarity, affecting partition coefficients (logP) .
Spectral and Analytical Data
- IR/NMR: The target compound’s IR spectrum would show N-H stretches (~3260 cm⁻¹) and morpholino C-O-C vibrations (~1245 cm⁻¹), consistent with .
- 1H NMR: Aromatic protons from substituted phenyl groups would resonate at δ 6.8–7.5 ppm, with morpholino protons at δ 3.6–3.8 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
